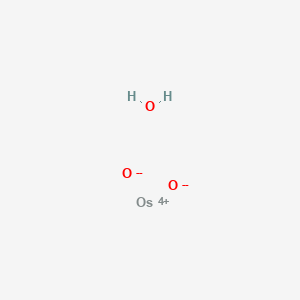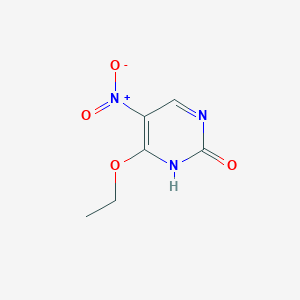
1-(Dimethoxymethoxy)-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dimethoxymethoxy)-4-methoxybenzene is an organic compound with a unique structure that includes a benzene ring substituted with methoxy and dimethoxymethoxy groups
Vorbereitungsmethoden
The synthesis of 1-(Dimethoxymethoxy)-4-methoxybenzene typically involves the reaction of methanol with formaldehyde in the presence of acid catalysts. This reaction can be carried out under mild and neutral conditions, often using a molecularly defined nickel (II) complex as a catalyst . Industrial production methods may involve the use of heterogeneous catalysts in the gas phase, which allows for continuous processing and ease of product and catalyst recovery .
Analyse Chemischer Reaktionen
1-(Dimethoxymethoxy)-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Dimethoxymethoxy)-4-methoxybenzene has several scientific research applications:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of perfumes, paints, and fuel additives
Wirkmechanismus
The mechanism of action of 1-(Dimethoxymethoxy)-4-methoxybenzene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-(Dimethoxymethoxy)-4-methoxybenzene can be compared with other similar compounds such as:
Dimethoxyethane: Used as a solvent in batteries and organometallic chemistry.
5-Methoxy-1-indanone: Studied for its cytotoxic potential in cancer research.
Dimethoxymethane: Used in the production of perfumes, paints, and fuel additives. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a variety of applications.
Eigenschaften
| 113336-11-1 | |
Molekularformel |
C10H14O4 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
1-(dimethoxymethoxy)-4-methoxybenzene |
InChI |
InChI=1S/C10H14O4/c1-11-8-4-6-9(7-5-8)14-10(12-2)13-3/h4-7,10H,1-3H3 |
InChI-Schlüssel |
RJMXEPSFHUPJPK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OC(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


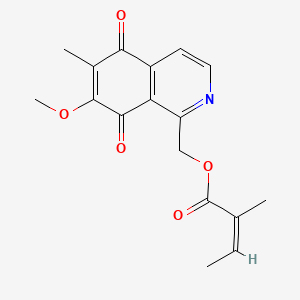
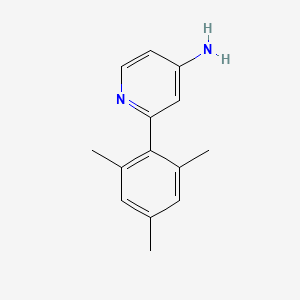
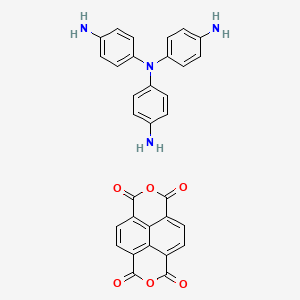
![6,15,24-trinitroheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione](/img/structure/B13780185.png)
![2-[[5-Acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl](2-hydroxyethyl)amino]ethyl acetate](/img/structure/B13780187.png)
![N-[3-[(2-Cyanoethyl)allylamino]-4-methoxyphenyl]acetamide](/img/structure/B13780213.png)
